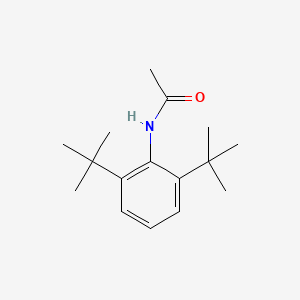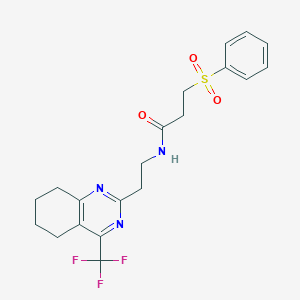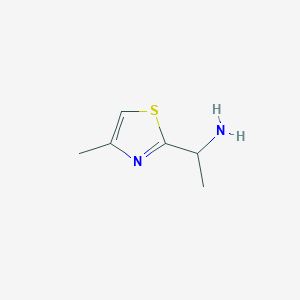
N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
BenchChem offers high-quality N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism
N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide may have applications related to orexin receptor antagonism. Orexins modulate various functions, including feeding, arousal, stress, and drug abuse. In a study exploring orexin receptor mechanisms on compulsive food consumption, SB-649868, a dual orexin receptor antagonist, demonstrated the potential for reducing binge eating behaviors in rats, suggesting that similar compounds could be investigated for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Sigma Receptor Ligands and Cognitive Function
Compounds structurally related to N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide may act as sigma receptor ligands. Studies have shown that sigma receptor ligands can improve cognitive dysfunction induced by phencyclidine in rats. This suggests potential therapeutic applications in cognitive disorders, although further research is needed to confirm efficacy in humans (Ogawa et al., 1994).
Serotonin Receptor Agonists and Antidepressants
Another possible application of compounds similar to N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is as serotonin receptor agonists. For instance, research on novel 5-HT1A receptor agonists indicates that incorporating a fluorine atom in the beta-position to the amino function in the side chain of related compounds can enhance their oral activity and antidepressant potential (Vacher et al., 1999).
PET Imaging and Neuroinflammation Studies
Related compounds have been utilized in the synthesis of radiotracers for positron emission tomography (PET) imaging, aiding in the study of neuroinflammation and neurodegenerative diseases. For example, [18F]NIDA-42033 is a potential radiotracer synthesized for studying CB1 cannabinoid receptors in the brain, demonstrating the utility of these compounds in neuroimaging and research on neurological conditions (Katoch-Rouse & Horti, 2003).
Synthesis of Di- and Mono-Oxalamides
Research on the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides suggests that compounds like N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide could be involved in novel synthetic pathways for both anthranilic acid derivatives and oxalamides, expanding their potential use in various chemical syntheses (Mamedov et al., 2016).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-15-11-23-19(24-12-15)26-7-5-13(6-8-26)10-22-17(27)18(28)25-16-4-2-1-3-14(16)9-21/h1-4,11-13H,5-8,10H2,(H,22,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWKVYNYWWMACQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)



![2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2369071.png)





![N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide](/img/structure/B2369081.png)


![3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369087.png)